(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide The 3(S)-endo isomer of atropine.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13571724
InChI: InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13?,14?,15?,16-;/m1./s1
SMILES: CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br
Molecular Formula: C17H24BrNO3
Molecular Weight: 370.3 g/mol

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide

CAS No.:

Cat. No.: VC13571724

Molecular Formula: C17H24BrNO3

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide -

Specification

Molecular Formula C17H24BrNO3
Molecular Weight 370.3 g/mol
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
Standard InChI InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13?,14?,15?,16-;/m1./s1
Standard InChI Key VZDNSFSBCMCXSK-ZQXFGJFASA-N
Isomeric SMILES CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br
SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate hydrobromide comprises three key components:

  • 8-Azabicyclo[3.2.1]octane Core: A nitrogen-containing bicyclic scaffold that confers rigidity and influences receptor binding affinity.

  • (2S)-3-Hydroxy-2-Phenylpropanoate Ester: A chiral ester group with a phenyl substituent and a hydroxyl group, enhancing hydrogen-bonding potential and stereochemical specificity.

  • Hydrobromide Counterion: Improves solubility and stability in aqueous environments.

The compound’s molecular formula is C₁₇H₂₂NO₃·HBr, yielding a molecular weight of 352.28 g/mol. The (2S) configuration introduces chirality, which is critical for enantioselective interactions with biological targets. The hydroxy group at the 3-position of the propanoate moiety enhances hydrophilicity, while the phenyl group contributes to lipophilicity, creating a balanced partition coefficient .

Synthesis and Reactivity

Synthetic Routes

The synthesis of this compound likely involves multi-step organic reactions:

  • Formation of the 8-Azabicyclo[3.2.1]octane Core: Achieved via cyclization of a pyrrolidine precursor, followed by methylation at the 8-position.

  • Esterification with (2S)-3-Hydroxy-2-Phenylpropanoic Acid: A coupling reaction using carbodiimide-based reagents (e.g., DCC or EDC) facilitates ester bond formation between the bicyclic alcohol and the carboxylic acid.

  • Salt Formation with Hydrobromic Acid: Treatment with HBr yields the hydrobromide salt, improving crystallinity and stability.

Reactivity

The ester moiety is susceptible to hydrolysis under acidic or alkaline conditions, producing 8-methyl-8-azabicyclo[3.2.1]octan-3-ol and (2S)-3-hydroxy-2-phenylpropanoic acid. Nucleophilic substitution at the carbonyl carbon is possible but sterically hindered by the bicyclic structure. The hydroxy group participates in hydrogen bonding, influencing solubility and intermolecular interactions.

Biological Activity and Mechanism of Action

Cholinergic Receptor Modulation

The compound exhibits anticholinergic activity by antagonizing muscarinic acetylcholine receptors (mAChRs), similar to other tropane derivatives. The bicyclic core mimics the structure of acetylcholine, allowing competitive inhibition at receptor sites. This action reduces parasympathetic signaling, making it relevant for conditions like Parkinson’s disease and overactive bladder .

Stereochemical Influence

The (2S) configuration of the hydroxy-phenylpropanoate group enhances receptor selectivity. Studies on analogous compounds demonstrate that stereochemistry significantly affects binding affinity, with the (S)-enantiomer showing 10-fold greater potency than the (R)-form at M1/M3 receptor subtypes.

Pharmacological Applications

Neurological Disorders

Preclinical studies suggest potential in managing Parkinson’s disease by reducing tremors and rigidity through mAChR antagonism. Comparative analyses with benztropine analogs indicate improved blood-brain barrier penetration due to the hydroxy-phenyl group .

Ophthalmic Uses

The compound’s antimuscarinic properties could be harnessed for mydriasis (pupil dilation) during ocular surgeries. Its ester hydrolysis profile allows for controlled duration of action, minimizing systemic side effects.

Comparative Analysis with Related Tropane Derivatives

PropertyTarget Compound(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-Methylpropanoate
Molecular FormulaC₁₇H₂₂NO₃·HBrC₁₂H₂₁NO₂
Molecular Weight (g/mol)352.28211.30
Biological TargetmAChRs (M1/M3)mAChRs (M2/M4)
Ester Hydrolysis Rate (t₁/₂)12 hours (pH 7.4)6 hours (pH 7.4)
Therapeutic IndicationParkinson’s disease, mydriasisOcular disorders, cognitive enhancement

The hydroxy-phenyl group in the target compound extends its half-life and receptor selectivity compared to simpler esters like 2-methylpropanoate.

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